![molecular formula C8H11ClN2O2S B1433723 Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- CAS No. 1476762-47-6](/img/structure/B1433723.png)

Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-

説明

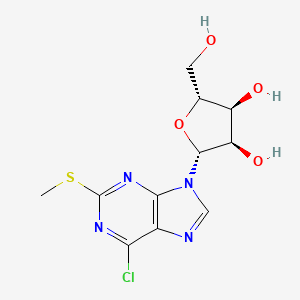

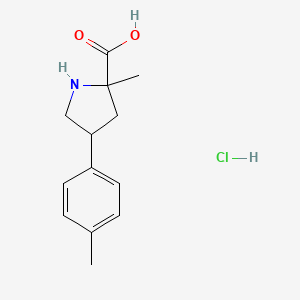

“Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-” is a chemical compound that has gained significant attention in scientific research. It is a derivative of hydrazine, which is a compound that can be converted to a hydrazone derivative .

Synthesis Analysis

The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with aldehydes and ketones to form a hydrazone derivative . This process is a variation of the imine forming reaction .Molecular Structure Analysis

The molecular formula of “Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-” is C8H11ClN2O2S, and its molecular weight is 234.7 g/mol.Chemical Reactions Analysis

The chemical reactions involving hydrazine derivatives are quite interesting. For instance, hydrazones can be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat . This process is known as the Wolff-Kishner reduction .科学的研究の応用

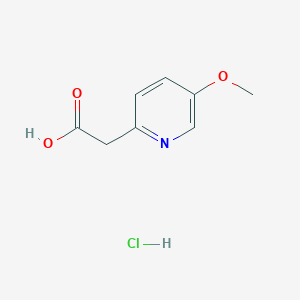

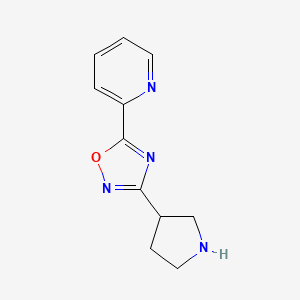

Synthesis of Significant Hydrazides and Heterocyclic Compounds

Hydrazine is a versatile precursor for the synthesis of several significant hydrazides and related heterocyclic compounds . These molecules have beneficial biological activities and are used in various fields such as microbiology, pain treatment, antioxidant therapy, and antimalarial tactics .

Reducing Agent in Chemical Processes

Hydrazine is frequently used as a reducing agent due to its ability to donate hydrogen atoms . This makes it valuable in industries ranging from agriculture to pharmaceuticals .

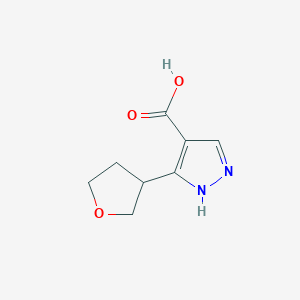

Precursor for Various Chemical Reactions

Hydrazine is a precursor for a variety of chemical reactions . It’s used in the synthesis of various molecules with biological activity .

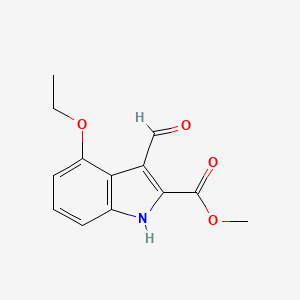

Synthesis of Indole Derivatives

Hydrazine derivatives are used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis of Coumarin Fluorescent Probes

Hydrazine derivatives can be used in the synthesis of coumarin fluorescent probes . These probes are widely used in biochemistry, environmental protection, and disease prevention .

Enzyme Inhibitors and Anticancer Agents

Some hydrazine derivatives are used in the synthesis of coumarin sulfonamides, which have shown potential as enzyme inhibitors and anticancer agents .

作用機序

The mechanism of action for the Wolff-Kishner reduction involves the reaction of hydrazine with a carbonyl to form a hydrazone . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .

Safety and Hazards

Hydrazine and its derivatives are known to be hazardous. They are classified as flammable liquids and can cause acute toxicity if swallowed, in contact with skin, or if inhaled . They can also cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . Moreover, they are suspected of causing genetic defects and may cause cancer .

特性

IUPAC Name |

(5-chloro-2-ethylsulfonylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-2-14(12,13)8-4-3-6(9)5-7(8)11-10/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJPUEHQGIPCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B1433642.png)

![Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B1433643.png)

![2-[2-(2-Nitrophenyl)ethyl]benzoic acid](/img/structure/B1433653.png)